molecular formula C9H9IN2 B2526280 2-Iodo-1,5-dimethyl-1h-pyrrolo[2,3-b]pyridine CAS No. 2173991-62-1

2-Iodo-1,5-dimethyl-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B2526280
CAS No.: 2173991-62-1
M. Wt: 272.089
InChI Key: FNXDLISRHZXOKH-UHFFFAOYSA-N
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Description

2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of an iodine atom at the second position and two methyl groups at the first and fifth positions of the pyrrolo[2,3-b]pyridine ring system. It has a molecular formula of C9H9IN2 and a molecular weight of 272.09 g/mol .

Scientific Research Applications

2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules, including kinase inhibitors and antimicrobial agents.

    Medicine: It is investigated for its potential therapeutic properties, particularly in cancer research as an inhibitor of fibroblast growth factor receptors.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Future Directions

While the future directions for 2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine are not explicitly stated in the search results, it’s worth noting that compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities . This suggests that this compound and similar compounds could have potential applications in pharmaceuticals and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of 1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine. One common method is the reaction of 1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of fibroblast growth factor receptors, thereby inhibiting their activity and blocking downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential as a precursor for the synthesis of diverse derivatives with significant biological activities .

Properties

IUPAC Name

2-iodo-1,5-dimethylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2/c1-6-3-7-4-8(10)12(2)9(7)11-5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXDLISRHZXOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C(=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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